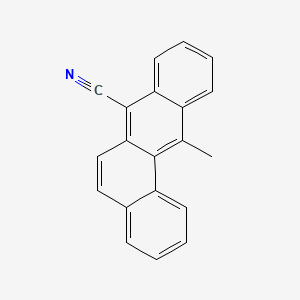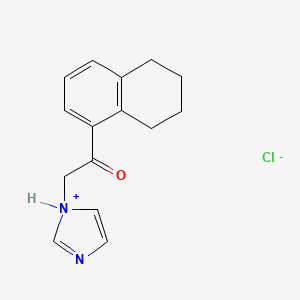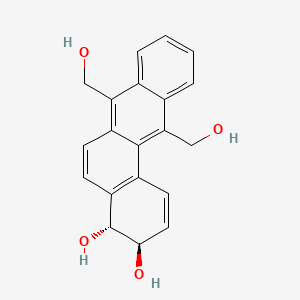![molecular formula C34H70O2SSn B13761413 Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester CAS No. 61912-55-8](/img/structure/B13761413.png)
Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester is a chemical compound with the molecular formula C34H70O2SSn and a molecular weight of 661.684 . This compound is known for its unique structure, which includes a trioctylstannyl group attached to a thioester linkage, making it a valuable compound in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester typically involves the acylation of thiols (thiolation). One efficient method for synthesizing thioesters is by reacting thiols with acyl chlorides or anhydrides in the presence of a base . For instance, the reaction of trioctylstannyl thiol with acetic anhydride in the presence of a base like pyridine can yield the desired thioester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trioctylstannyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Applications De Recherche Scientifique
Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: The compound can be used in biochemical studies to investigate the role of thioesters in enzymatic reactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester involves its interaction with molecular targets through its thioester linkage. The thioester group can undergo nucleophilic attack by various biological nucleophiles, leading to the formation of new covalent bonds. This reactivity is crucial in enzymatic processes where thioesters serve as intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, 2-ethylhexyl ester: A simpler ester with the molecular formula C10H20O2.
Thioacetic acid: A related thioester with the molecular formula C2H4OS.
Uniqueness
Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester is unique due to the presence of the trioctylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where specific reactivity and stability are required.
Propriétés
Numéro CAS |
61912-55-8 |
|---|---|
Formule moléculaire |
C34H70O2SSn |
Poids moléculaire |
661.7 g/mol |
Nom IUPAC |
2-ethylhexyl 2-trioctylstannylsulfanylacetate |
InChI |
InChI=1S/C10H20O2S.3C8H17.Sn/c1-3-5-6-9(4-2)7-12-10(11)8-13;3*1-3-5-7-8-6-4-2;/h9,13H,3-8H2,1-2H3;3*1,3-8H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
LFQRPJAWBWYVRT-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)

![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)


![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)

![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)
